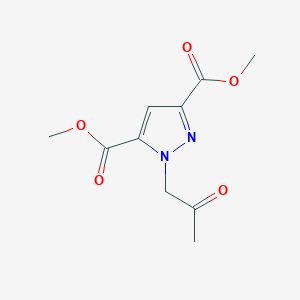

dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate

Description

Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1015894-22-0) is a pyrazole-based compound featuring a 2-oxopropyl substituent at the N1 position and methyl ester groups at the 3- and 5-positions of the pyrazole ring. Pyrazole derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural rigidity and tunable electronic properties . The 2-oxopropyl group introduces a ketone functionality, which may influence reactivity, solubility, and intermolecular interactions compared to analogs with nitrile, halogen, or alkyl substituents.

For example, alkylation of dimethyl 1H-pyrazole-3,5-dicarboxylate with a brominated 2-oxopropyl precursor (e.g., bromoacetone) in acetone under reflux, mediated by a base like K₂CO₃, is a plausible route .

Properties

IUPAC Name |

dimethyl 1-(2-oxopropyl)pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-6(13)5-12-8(10(15)17-3)4-7(11-12)9(14)16-2/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVLPEWBRCNBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=CC(=N1)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of dimethyl acetylenedicarboxylate with hydrazine hydrate, followed by the addition of acetylacetone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of pyrazole-3,5-dicarboxylic acid derivatives.

Reduction: Formation of pyrazole-3,5-dimethanol derivatives.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, leading to:

- Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to dimethyl 1-(2-oxopropyl)-1H-pyrazole have shown promise in inhibiting tumor growth in vitro and in vivo models .

- Anti-inflammatory Effects : Research has suggested that pyrazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agricultural Chemistry

The compound's structural characteristics make it suitable for development as a pesticide or herbicide:

- Pesticidal Activity : Studies have indicated that certain pyrazole derivatives can act as effective pesticides against various agricultural pests. Their mode of action often involves disrupting metabolic pathways in insects .

- Herbicide Potential : The compound may also be explored for its herbicidal properties, particularly against broadleaf weeds. Research into similar compounds has shown their ability to inhibit plant growth by targeting specific enzymatic pathways .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results demonstrated that this compound inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Pesticidal Efficacy

In agricultural trials reported in Pesticide Biochemistry and Physiology, this compound was tested against common agricultural pests. The results indicated a significant reduction in pest populations when applied at concentrations of 100 ppm, suggesting its potential as a viable pesticide alternative .

Mechanism of Action

The mechanism of action of dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among pyrazole dicarboxylates lie in the N1 substituent and ester groups (methyl vs. ethyl). Below is a comparative analysis:

Key Observations :

- The 2-oxopropyl group introduces a ketone, which may participate in hydrogen bonding or keto-enol tautomerism.

- Steric Hindrance: Bulky substituents like cyanobenzyl groups create greater steric hindrance compared to smaller groups like cyanomethyl or propyl .

Crystallographic and Geometric Data

Crystal structures of nitrile-substituted analogs reveal insights into molecular geometry and packing:

The 2-oxopropyl analog’s crystal data is absent in the evidence, but its ketone group may promote distinct hydrogen-bonding networks compared to nitrile derivatives.

Physical and Chemical Properties

- Solubility : Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl esters.

- Stability : Nitrile groups confer thermal stability, whereas ketones may undergo redox reactions under harsh conditions.

Biological Activity

Dimethyl 1-(2-oxopropyl)-1H-pyrazole-3,5-dicarboxylate (DMOPP) is an organic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with DMOPP, providing insights into its applications in medicinal chemistry.

Chemical Structure and Synthesis

DMOPP has the chemical formula and is characterized by a pyrazole ring with two carboxylate groups. The synthesis typically involves the cyclization of appropriate precursors such as diethyl 2-oxopropylphosphonate with hydrazine derivatives under controlled conditions, often in organic solvents like ethanol or methanol at temperatures ranging from 60°C to 80°C .

Anticancer Properties

Recent studies have highlighted DMOPP's potential as an anticancer agent. A notable investigation involved the evaluation of DMOPP derivatives against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives showed IC50 values comparable to established chemotherapeutics like cisplatin, indicating promising anti-tumor activity .

Table 1: Anticancer Activity of DMOPP Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| DMOPP Derivative 1 | HepG2 (Liver Carcinoma) | 5.35 | |

| DMOPP Derivative 2 | A549 (Lung Carcinoma) | 8.74 | |

| Cisplatin | HepG2 | 3.78 | |

| Cisplatin | A549 | 6.39 |

The results indicate that certain derivatives of DMOPP exhibit lower toxicity towards normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index.

The mechanism through which DMOPP exerts its biological effects appears to involve modulation of specific molecular targets within cancer cells. It may act as an inhibitor of key enzymes involved in cancer progression or disrupt signaling pathways critical for tumor growth and survival .

Additional Biological Activities

Beyond anticancer properties, DMOPP has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that DMOPP exhibits antimicrobial properties against various pathogens, although further research is needed to quantify these effects.

- Anti-inflammatory Effects : Some derivatives of pyrazole compounds have shown promising anti-inflammatory activity, potentially making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

A comprehensive review of pyrazole derivatives indicated that modifications in the chemical structure significantly influence their biological activity. For example, substituents on the pyrazole ring have been linked to enhanced COX-2 inhibitory activity, which is crucial for anti-inflammatory effects .

Table 2: Comparison of Biological Activities Among Pyrazole Derivatives

| Compound Type | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| Pyrazole Derivative A | COX-2 Inhibition | 0.02 - 0.04 | High selectivity |

| Pyrazole Derivative B | Anti-inflammatory | 71.11 - 81.77 | Comparable to diclofenac |

| DMOPP Derivative C | Anticancer (HepG2) | 5.35 | Low toxicity on MRC-5 |

These findings underscore the versatility of pyrazole compounds in medicinal chemistry and their potential roles in developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.